Dimethyl succinate-2,2,3,3-d4
Overview
Description
Dimethyl succinate-2,2,3,3-d4, also known as Dimethyl butanedioate-2,2,3,3-d4, has the molecular formula C6H6D4O4 and a molecular weight of 150.17 . It is a stable isotope .
Synthesis Analysis
The synthesis of dimethyl succinate involves the esterification of succinic acid . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Scientific Research Applications
-
- Application : One-pot synthesis of dimethyl succinate from d-fructose using Amberlyst-70 catalyst .
- Method : The synthesis process involves the use of Amberlyst-70 catalyst for the one-pot synthesis of dimethyl succinate from d-fructose .
- Results : The specific results or outcomes of this application are not mentioned in the source .
-
Field : Chemical Thermodynamics
- Application : Determination and correlation of ternary isobaric vapour-liquid equilibrium data of (dimethyl succinate + dimethyl glutarate + dimethyl adipate) at 2, 5 and 8 kPa .
- Method : The method involves the determination and correlation of ternary isobaric vapour-liquid equilibrium data .
- Results : The specific results or outcomes of this application are not mentioned in the source .
-
Field : Chemical & Engineering Data
- Application : Liquid–Liquid Equilibrium Measurement and Correlation for the Ternary Systems (Dimethyl Succinate + 1,4-Butanediol)/ (Dimethyl Glutarate + 1,5-Pentanediol)/ (Dimethyl Adipate + 1,6-Hexanediol) + Water at Different Temperatures .
- Method : The method involves the measurement and correlation of liquid-liquid equilibrium for the mentioned ternary systems .
- Results : The specific results or outcomes of this application are not mentioned in the source .
-
Field : Chemical Thermodynamics
- Application : Isobaric vapor–liquid equilibrium of three binary systems containing dimethyl succinate, dimethyl glutarate and dimethyl adipate at 2, 5.2 and 8.3 kPa .
- Method : The method involves the determination of isobaric vapor-liquid equilibrium of three binary systems .
- Results : The specific results or outcomes of this application are not mentioned in the source .
-
- Application : Microwave-Assisted Homogeneous Acid Catalysis and Chemoenzymatic Synthesis of Dialkyl Succinate in a Flow Reactor .
- Method : The method involves the use of microwave-assisted homogeneous acid catalysis and chemoenzymatic synthesis of dialkyl succinate in a flow reactor .
- Results : Two new continuous flow systems for the production of dialkyl succinates were developed via the esterification of succinic acid, and via the trans-esterification of dimethyl succinate .
-
Field : Flavors and Fragrances
- Application : Dimethyl succinate-2,2,3,3-d4 is used in the formulation of flavors and fragrances .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes of this application are not mentioned in the source .
-
Field : Flavors and Fragrances
- Application : Dimethyl succinate-2,2,3,3-d4 is used in the formulation of flavors and fragrances .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes of this application are not mentioned in the source .
properties
IUPAC Name |
dimethyl 2,2,3,3-tetradeuteriobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOBHXGJLMRAB-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481958 | |
Record name | Dimethyl succinate-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl succinate-2,2,3,3-d4 | |
CAS RN |
30994-23-1 | |
Record name | Dimethyl succinate-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.